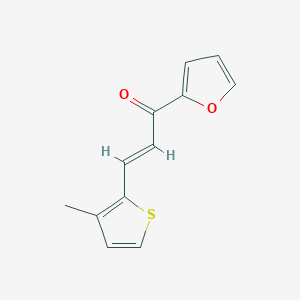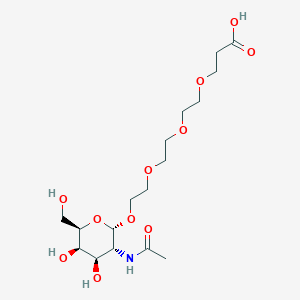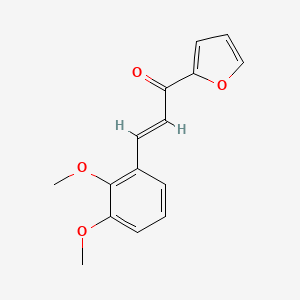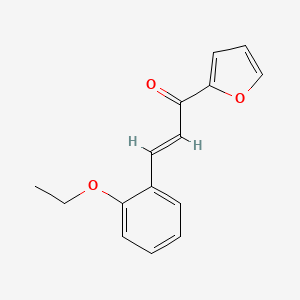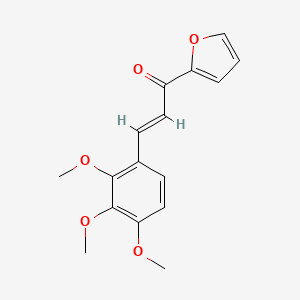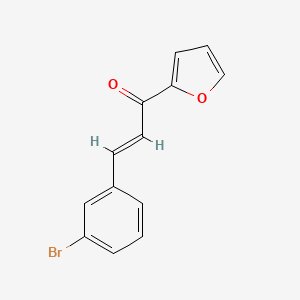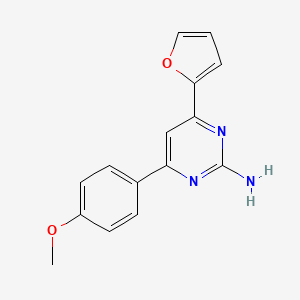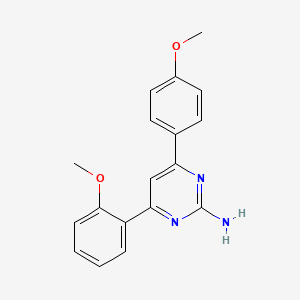
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4-MMP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a member of the pyrimidine family and is composed of two aromatic rings connected by a single carbon-nitrogen bond. 4-MMP has been used in a number of biological studies because of its ability to interact with a variety of biological targets. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-MMP.
科学的研究の応用
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been utilized as a fluorescent probe in studies of DNA/RNA binding proteins, and as a photoreactive reagent in the study of protein-protein interactions. 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been used as a substrate in studies of the enzyme monoamine oxidase, and as a fluorescent probe for the detection of proteases. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used as a fluorescent probe for the detection of metal ions and as a substrate for the study of the enzyme tyrosine hydroxylase.
作用機序
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with a variety of biological targets. It has been found to interact with DNA/RNA binding proteins, as well as proteins involved in protein-protein interactions. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with enzymes such as monoamine oxidase and tyrosine hydroxylase. Furthermore, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with metal ions and proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have yet to be fully elucidated. However, it has been found to interact with a variety of biological targets, suggesting that it may have potential applications in a number of scientific research fields.
実験室実験の利点と制限
The use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in lab experiments has a number of advantages. The compound is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively non-toxic and is not known to be carcinogenic or teratogenic. The main limitation of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is its limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
The potential applications of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are still being explored. Future research should focus on the biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, as well as its potential applications in drug discovery and development. Additionally, further research should focus on the use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine as a fluorescent probe for the detection of metal ions and proteases. Finally, further research should focus on the use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine as a substrate for the study of enzymes such as monoamine oxidase and tyrosine hydroxylase.
合成法
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from 4-methoxyphenylacetic acid, 2-methoxyphenylacetic acid, and phosphorous oxychloride. The synthesis method involves condensing the two acids with the phosphorus oxychloride in a mixture of dimethylformamide and pyridine. The product is then purified by recrystallization from ethanol and water.
特性
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDILCJTXLLSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
